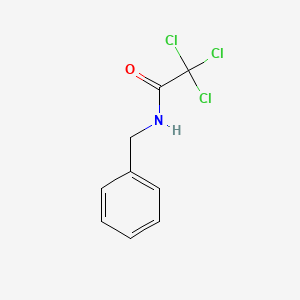

N-benzyl-2,2,2-trichloroacetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl3NO |

|---|---|

Molecular Weight |

252.5 g/mol |

IUPAC Name |

N-benzyl-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C9H8Cl3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |

InChI Key |

UFYZWSUSEMXNGL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 2,2,2 Trichloroacetamide

Preparation via Rearrangement of Benzyl (B1604629) 2,2,2-Trichloroacetimidates

A prominent method for synthesizing N-benzyl-2,2,2-trichloroacetamide involves the rearrangement of the corresponding benzyl 2,2,2-trichloroacetimidate. This transformation can be induced either thermally or through catalysis by Lewis acids. nih.gov The rearrangement of allylic trichloroacetimidates is a well-established transformation, and the corresponding rearrangement of benzylic trichloroacetimidates has been explored as a viable method for the synthesis of benzylic amines. nih.gov

Thermal conditions can facilitate the rearrangement of benzylic trichloroacetimidates to their corresponding trichloroacetamides. The choice of solvent is critical to achieve high conversion and prevent side reactions like elimination. Nitromethane (B149229) has been identified as a particularly effective solvent, providing an 80% isolated yield of this compound when refluxed. nih.gov In contrast, nonpolar aromatic solvents such as toluene (B28343) and m-xylene (B151644) primarily lead to decomposition. nih.gov While some conversion is observed in solvents like 1,4-dioxane (B91453) and propionitrile (B127096), the yields are significantly lower. nih.gov

It is noteworthy that the substrate structure influences the outcome of the thermal rearrangement. For instance, while some substrates decompose under thermal conditions, they may still undergo rearrangement using a Lewis acid-catalyzed protocol. nih.gov

The rearrangement of benzylic trichloroacetimidates can also be efficiently promoted by Lewis acid catalysts. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this purpose. nih.gov The reaction is typically carried out in a suitable solvent, with nitromethane again proving to be a good choice. nih.gov For example, the rearrangement of a benzylic trichloroacetimidate (B1259523) in the presence of 10 mol % BF₃·OEt₂ in refluxing nitromethane for 24 hours can yield the desired this compound. nih.gov

The presence of substituents on the aromatic ring of the benzyl group can affect the efficiency of the Lewis acid-catalyzed rearrangement. Halogen or methyl groups at the ortho position have been observed to lower the isolated yields of the corresponding trichloroacetamide (B1219227). nih.gov The nature of the substrate is a key factor, as demonstrated by an indole-containing trichloroacetimidate which gave a good yield (72%) under Lewis acid-catalyzed conditions but decomposed under thermal conditions. nih.gov This highlights the complementary nature of the thermal and Lewis acid-catalyzed methods. nih.gov

Table 1: Comparison of Thermal and Lewis Acid-Catalyzed Rearrangement of a Benzylic Trichloroacetimidate nih.gov

| Method | Catalyst | Solvent | Conditions | Isolated Yield (%) |

| Thermal | None | Nitromethane | Reflux | 80 |

| Lewis Acid | 10 mol % BF₃·OEt₂ | Nitromethane | Reflux, 24 h | 32 |

Direct Synthetic Routes to this compound

Besides the rearrangement of imidates, direct synthetic methods have been developed to produce this compound.

A novel photochemical method allows for the in-situ synthesis of N-substituted trichloroacetamides, including this compound, from tetrachloroethylene (B127269) (TCE) and an amine. semanticscholar.org This process involves the photo-irradiation of a TCE solution containing benzylamine (B48309) under oxygen bubbling at a temperature above 70 °C with a low-pressure mercury lamp. semanticscholar.org Under these conditions, TCE undergoes photochemical oxidation to generate trichloroacetyl chloride in situ. This highly reactive intermediate then immediately reacts with benzylamine to afford this compound in approximately 60% yield. semanticscholar.org This method offers an advantage in its applicability to a wide range of amines. semanticscholar.org

A conventional and straightforward method for the synthesis of this compound is the reaction of benzylamine with trichloroacetyl chloride. This reaction is a standard acylation of an amine. Similarly, the reaction of benzylamine with trichloroacetic anhydride (B1165640) can also be employed. This approach is analogous to the synthesis of N-benzyl-2,2,2-trifluoroacetamide from benzylamine and trifluoroacetic anhydride. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of solvent, reaction temperature, and catalyst concentration.

For the rearrangement of benzyl 2,2,2-trichloroacetimidates, the selection of an appropriate solvent is paramount. As mentioned earlier, nitromethane has been shown to be superior to other solvents like toluene, m-xylene, 1,4-dioxane, and propionitrile in thermal rearrangements, minimizing decomposition and elimination byproducts. nih.gov

In Lewis acid-catalyzed rearrangements, the concentration of the catalyst, such as BF₃·OEt₂, needs to be carefully controlled to balance reaction rate and potential side reactions. nih.gov

For the photochemical synthesis, parameters such as the intensity of the UV light, the rate of oxygen bubbling, and the reaction temperature are critical for the efficient in-situ generation of trichloroacetyl chloride and the subsequent amidation. semanticscholar.org

Catalyst Systems and Their Influence

The choice of catalyst plays a pivotal role in the synthesis of this compound, particularly in the context of the rearrangement of benzyl 2,2,2-trichloroacetimidate. This rearrangement can proceed under thermal conditions or be facilitated by the use of Lewis acid catalysts.

One of the prominent Lewis acids employed for this transformation is boron trifluoride etherate (BF₃•OEt₂). nih.gov The catalytic activity of BF₃•OEt₂ allows the rearrangement to occur at a lower temperature (0 °C) compared to the thermal method, which requires refluxing nitromethane. nih.gov While thermal conditions can be effective, the use of a Lewis acid catalyst can offer a milder reaction pathway.

Other acid catalysts, such as trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), have been noted for their effectiveness in related reactions involving benzyl trichloroacetimidate, such as the benzylation of alcohols. d-nb.info In these reactions, TMS-OTf was found to provide better yields compared to TFMSA or boron trifluoride etherate. d-nb.info Although direct comparative data for the synthesis of this compound using a range of Lewis acids is limited, the principle of Lewis acid catalysis is a key strategy in its formation from the corresponding imidate.

It is important to note that the synthesis can also proceed without a catalyst, under thermal conditions, by heating the starting imidate in a suitable solvent. nih.gov

Solvent Effects on Reaction Yields and Selectivity

The solvent medium is a critical parameter that significantly impacts the yield and selectivity of the synthesis of this compound. Research has shown that for the rearrangement of benzyl 2,2,2-trichloroacetimidate, the choice of solvent is crucial for achieving high conversion and preventing the formation of byproducts.

Nitromethane has been identified as a particularly effective solvent for this rearrangement, under both thermal and Lewis acid-catalyzed conditions. nih.gov Its use is critical to promote the desired rearrangement and avoid elimination reactions. nih.gov In a study comparing different solvents for a related benzylation reaction of phosphonic acids using benzyl 2,2,2-trichloroacetimidate, acetonitrile (B52724) and acetone (B3395972) were found to be optimal solvents over dichloromethane (B109758) and ethyl acetate (B1210297). nih.gov

For purification purposes following the synthesis, a mixture of ethyl acetate and hexanes is commonly employed in silica (B1680970) gel chromatography. nih.gov The direct synthesis from benzylamine with a trichloroacetylating agent has been reported in solvents like dry ether. researchgate.net The selection of an appropriate solvent is therefore dependent on the specific synthetic route and catalyst system being utilized.

Temperature and Reaction Time Considerations

Temperature and reaction time are interdependent parameters that must be carefully controlled to optimize the synthesis of this compound. The optimal conditions are highly dependent on the chosen synthetic methodology, including the catalyst and solvent system.

For the thermal rearrangement of benzyl 2,2,2-trichloroacetimidate in nitromethane, the reaction is carried out at the reflux temperature of the solvent. nih.gov In contrast, when a Lewis acid catalyst such as boron trifluoride etherate is used, the reaction can proceed at a much lower temperature of 0 °C. nih.gov

In a related application, the optimization of a benzylation reaction using benzyl 2,2,2-trichloroacetimidate found that heating at 60 °C for 4 hours in acetonitrile provided the optimal yield. nih.govnih.gov Extending the reaction time did not necessarily lead to a higher yield and could sometimes result in decreased output. researchgate.net For the direct acylation of benzylamine, the reaction can be carried out by allowing the solution to stand, implying that the reaction proceeds at ambient temperature over a period of time. researchgate.net

The following tables provide a summary of research findings on the synthesis of this compound, detailing the influence of catalysts, solvents, temperature, and reaction time on the reaction yield.

Table 1: Influence of Catalyst Systems on the Synthesis of this compound via Rearrangement of Benzyl 2,2,2-trichloroacetimidate

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| None (Thermal) | Nitromethane | Reflux | Not Specified | 25 | nih.gov |

| BF₃•OEt₂ | Nitromethane | 0 | Not Specified | 15 | nih.gov |

Table 2: Solvent Effects on the Synthesis of this compound

| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Nitromethane | Thermal | Reflux | Not Specified | 25 | nih.gov |

| Nitromethane | BF₃•OEt₂ | 0 | Not Specified | 15 | nih.gov |

| Dry Ether | None | Ambient | Not Specified | Not Specified | researchgate.net |

| Acetonitrile | Catalytic Acid (<5 mol%) | 60 | 4 hours | Not Specified for title compound | nih.govnih.gov |

Table 3: Temperature and Reaction Time Considerations for the Synthesis of this compound

| Temperature (°C) | Reaction Time | Catalyst | Solvent | Yield (%) | Reference |

| Reflux | Not Specified | None (Thermal) | Nitromethane | 25 | nih.gov |

| 0 | Not Specified | BF₃•OEt₂ | Nitromethane | 15 | nih.gov |

| 60 | 4 hours | Catalytic Acid (<5 mol%) | Acetonitrile | Not Specified for title compound | nih.govnih.gov |

Mechanistic Investigations of N Benzyl 2,2,2 Trichloroacetamide Formation and Reactivity

Mechanistic Pathways of Benzylic Trichloroacetimidate (B1259523) Rearrangement

The rearrangement of benzylic trichloroacetimidates to their corresponding N-benzyl-2,2,2-trichloroacetamides is a key transformation for accessing this class of compounds. nih.govnih.gov This rearrangement can be facilitated either thermally or through the use of Lewis acid catalysts. libretexts.org The choice of solvent is critical, with nitromethane (B149229) being particularly effective in achieving high conversion and minimizing elimination side reactions. libretexts.org

Proposed Cationic Mechanisms

While a concerted bimolecular pathway could be envisioned for the rearrangement, experimental evidence strongly supports a cationic mechanism involving an ionization-recombination pathway. libretexts.org This proposed mechanism is initiated by the departure of the trichloroacetamide (B1219227) group to form a benzylic carbocation and a trichloroacetamide anion. These ions then exist as an ion pair, which can subsequently recombine through the nitrogen atom to yield the final N-benzyl-2,2,2-trichloroacetamide product. libretexts.org

Several key observations favor this cationic pathway. The successful rearrangement of sterically hindered tertiary trichloroacetimidates, where a concerted bimolecular reaction would be disfavored, points towards a dissociative mechanism. libretexts.org Furthermore, the reaction proceeds well for substrates that can form stabilized carbocations, while primary imidates that would generate less stable primary carbocations give lower yields. libretexts.org The presence of electron-donating groups on the aromatic ring, which stabilize the benzylic carbocation, facilitates the rearrangement, while electron-withdrawing groups can hinder it. libretexts.org However, even with electron-withdrawing groups like a nitro substituent, the rearrangement can still occur if the carbocation is sufficiently stabilized by other factors, such as resonance effects from multiple aromatic rings. libretexts.org

The table below summarizes the effect of different catalysts on the rearrangement of a benzylic trichloroacetimidate.

| Catalyst | Conditions | Yield (%) | Reference |

| None (Thermal) | Nitromethane, reflux, 24 h | 80 | libretexts.org |

| BF₃·OEt₂ (1 mol %) | Nitromethane, 0 °C, 10 min | 83 | libretexts.org |

| BF₃·OEt₂ (10 mol %) | Nitromethane, reflux, 24 h | 67 | libretexts.org |

Stereochemical Implications of Rearrangement Processes

A significant piece of evidence supporting the cationic mechanism is the stereochemical outcome of the rearrangement. When an enantiomerically enriched benzylic trichloroacetimidate is subjected to the reaction conditions, either thermal or Lewis acid-catalyzed, nearly complete racemization of the product is observed. libretexts.org This loss of stereochemical information is consistent with the formation of a planar, achiral benzylic carbocation intermediate. Once formed, this carbocation can be attacked by the trichloroacetamide anion from either face with equal probability, leading to a racemic mixture of the this compound product. libretexts.org

A slight deviation from complete racemization is sometimes observed, which can be attributed to a "memory of chirality" arising from tight ion pair interactions. libretexts.org In this scenario, the trichloroacetamide anion remains in close proximity to the carbocation and may preferentially attack from the same face from which it departed, leading to a small excess of the product with retained stereochemistry.

Radical Pathways in Trichloroacetamide Chemistry

The trichloroacetamide functional group is a valuable precursor for generating nitrogen-containing heterocyclic systems through radical cyclizations. libretexts.org These reactions rely on the generation of an electrophilic radical species from the trichloroacetamide moiety.

Generation of Electrophilic Carboradicals

The trichloroacetamide group serves as a precursor for the generation of an electrophilic (carbamoyl)dichloromethyl radical. This is due to the electron-withdrawing nature of both the two chlorine atoms and the adjacent carbamoyl (B1232498) group. This electrophilic character allows the radical to readily react with electron-rich alkenes. The generation of this radical is typically initiated by a radical initiator or a transition metal catalyst that facilitates the abstraction of a chlorine atom from the trichloromethyl group.

Role of Atom Transfer Radical Cyclizations (ATRC)

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming carbon-carbon bonds and is particularly useful in the chemistry of trichloroacetamides for the synthesis of lactams. nii.ac.jp In this process, a metal catalyst, commonly a copper(I) or ruthenium(II) complex, mediates the transfer of a halogen atom from the trichloroacetamide to generate the (carbamoyl)dichloromethyl radical. nii.ac.jp This radical can then undergo an intramolecular cyclization by adding to a tethered alkene. The resulting cyclized radical then abstracts a halogen atom from the metal catalyst, regenerating the active catalyst and forming the final chlorinated lactam product. nii.ac.jp

The regioselectivity of the cyclization (e.g., exo vs. endo) can be influenced by the structure of the substrate and the reaction conditions. For instance, in certain N-(α-methylbenzyl)trichloroacetamides with a cyclohexenyl substituent, a competition between 1,4-hydrogen translocation and radical addition to the double bond is observed. nih.gov The use of microwave irradiation has been shown to assist in these cyclizations, often leading to improved yields and shorter reaction times. researchgate.net

The following table provides examples of γ-lactams synthesized via RuCl₂(PPh₃)₃-catalyzed ATRC of N-allyl-2,2,2-trichloroacetamides under microwave irradiation.

| R-group on Nitrogen | Product | Yield (%) | Reference |

| Benzyl (B1604629) | 2-benzyl-4,4-dichloro-1-pyrrolidin-2-one | 92 | researchgate.net |

| Phenyl | 4,4-dichloro-1-phenylpyrrolidin-2-one | 85 | researchgate.net |

| H | 4,4-dichloropyrrolidin-2-one | 78 | researchgate.net |

Nucleophilic Attack Mechanisms Involving this compound Derivatives

This compound and its derivatives can act as electrophiles, undergoing nucleophilic attack at the carbonyl carbon. A notable reaction is their conversion into N-substituted ureas and carbamates through a base-catalyzed condensation with amines and alcohols, respectively.

The proposed mechanism for this transformation involves the initial deprotonation of the amide N-H by a base. This is followed by the elimination of a chloroform (B151607) anion (which is subsequently protonated to chloroform) to generate a highly reactive benzyl isocyanate intermediate. This isocyanate is then rapidly attacked by a nucleophile, such as an amine to form a urea (B33335), or an alcohol to form a carbamate. The driving force for this reaction is the formation of the stable chloroform molecule and the high electrophilicity of the isocyanate intermediate.

The general reactivity of acyl derivatives towards nucleophiles is influenced by the nature of the leaving group. In the case of N-acyl trichloroacetamides, the trichloromethide anion is a relatively good leaving group, making the carbonyl carbon susceptible to nucleophilic attack, especially under basic conditions that promote the initial deprotonation.

Reactivity and Transformations of N Benzyl 2,2,2 Trichloroacetamide

Conversion Reactions of the Trichloroacetamide (B1219227) Moiety

The trichloroacetamide portion of the molecule is susceptible to several key transformations, including hydrolysis and dechlorination, which alter the core structure and functional group.

The amide bond within N-benzyl-2,2,2-trichloroacetamide can undergo hydrolysis. While specific studies on the chemical hydrolysis of this exact compound are not prevalent in the provided literature, the enzymatic hydrolysis of the closely related N-benzyl-2-chloroacetamide has been demonstrated. nih.govresearchgate.net Enzymes such as Candida antarctica lipase (B570770) B (CaLB) can catalyze the cleavage of the amide bond. nih.govresearchgate.net This process would theoretically yield benzylamine (B48309) and trichloroacetic acid.

Dechlorination processes targeting the trichloromethyl group are also a potential transformation, although less commonly documented for this specific molecule compared to its use as a protecting group.

The conversion of this compound to benzyl (B1604629) chloride is not a typically reported or synthetically advantageous reaction. Standard laboratory preparations of benzyl chloride involve methods such as the chlorination of toluene (B28343) or the treatment of benzyl alcohol with hydrochloric acid or other chlorinating agents. There is no evidence in the surveyed literature to suggest that this compound serves as a practical precursor for benzyl chloride.

Derivatization to Nitrogen-Containing Functional Groups

A primary application of this compound in synthesis is its role as a protected form of benzylamine, allowing for its conversion into various other nitrogen-containing functional groups.

Table 1: Deprotection of this compound

| Starting Material | Reagents/Conditions | Product |

| This compound | Hydrolysis (e.g., acidic or basic) | Benzylamine |

This compound can be converted into ureas and carbamates through one or two-step processes.

A direct conversion to a urea (B33335) derivative has been demonstrated. The reaction of a substituted this compound with an amine in the presence of a base like cesium carbonate (Cs₂CO₃) can yield the corresponding urea directly. For instance, a similar trichloroacetamide was treated with cesium carbonate and benzylamine in dimethylformamide (DMF) to produce the urea in an 82% yield. nih.gov

Alternatively, a two-step approach involves first the deprotection of this compound to benzylamine, as described in section 4.2.1. The resulting benzylamine can then be readily converted to:

Carbamates: By reacting with reagents like phenyl chloroformate or di-tert-butyl dicarbonate. google.comgoogle.com

Ureas: By reacting with isocyanates (e.g., 2-methoxy-5-methylphenyl isocyanate) or by using a two-step procedure involving an intermediate like 4-nitrophenyl-N-benzylcarbamate which then reacts with another amine. bioorganic-chemistry.comresearchgate.net

Table 2: Synthesis of Ureas from Trichloroacetamide Precursors

| Acetamide Precursor | Amine | Base/Solvent | Product | Yield | Reference |

| N-(1-(Benzo[d] bioorganic-chemistry.comdocumentsdelivered.comdioxol-6-yl)ethyl)-2,2,2-trichloroacetamide | Benzylamine | Cs₂CO₃ / DMF | N-benzyl-N'-(1-(benzo[d] bioorganic-chemistry.comdocumentsdelivered.comdioxol-6-yl)ethyl)urea | 82% | nih.gov |

The use of this compound as a blocked isocyanate precursor is not a documented application in the reviewed scientific literature. While related compounds can be used to generate isocyanates, there is no direct evidence to support this specific utility for this compound.

Cyclization Reactions for Heterocycle Formation

This compound serves as a versatile precursor in a variety of cyclization reactions to form nitrogen-containing heterocycles. The reactivity of the trichloromethyl group facilitates the generation of radical intermediates, which can undergo intramolecular cyclization onto tethered unsaturations. These transformations are pivotal for the synthesis of complex cyclic and bicyclic structures, including lactams, spirocycles, and azabicyclic systems.

Radical Cyclization for Lactam Synthesis (e.g., γ-Lactams, β- and δ-Lactams)

Radical cyclization of N-alkenyl-N-benzyl-2,2,2-trichloroacetamides is a well-established method for the synthesis of lactams. scispace.com The process typically involves the generation of a dichloromethylcarbamoyl radical, which then adds to a tethered alkene. scispace.com This radical is considered electrophilic due to the presence of two chlorine atoms and the carbamoyl (B1232498) group, allowing it to react with various types of alkenes. scispace.com The cyclization is often initiated by transition metal catalysts, such as copper(I) or ruthenium(II) complexes, or through reductive methods. scispace.comresearchgate.net

γ-Lactams:

The formation of γ-lactams through a 5-exo-trig radical cyclization is a common transformation for N-allyl-N-benzyl-2,2,2-trichloroacetamide and its derivatives. scispace.com Copper(I) chloride (CuCl), often used with bidentate amine ligands like 2,2'-bipyridine (B1663995) (bpy), effectively catalyzes this reaction, allowing it to proceed at lower temperatures. scispace.com The diastereoselectivity of the cyclization can be influenced by the N-substituent and the reaction temperature. scispace.com For instance, the cyclization of N-substituted N-allyl-trichloroacetamides using a CuCl:bpy system can stereoselectively produce β,γ-dialkyl γ-lactams. scispace.com N-benzyl substituted compounds have been noted to be less reactive than N-tosyl compounds, sometimes requiring a higher catalyst loading for comparable yields. ub.edu

Ruthenium-based catalysts, such as RuCl₂(PPh₃)₃, are also highly effective for these cyclizations, particularly under microwave irradiation, which can significantly accelerate the reaction rate and improve yields of γ-lactams. nih.gov This method has been applied to a wide range of N-allyl-2,2,2-trichloroacetamides with various N-substituents, demonstrating its broad applicability. nih.gov Photoredox catalysis using fac-Ir(ppy)₃ under blue light has also emerged as a method for γ-lactam synthesis from these precursors, with the notable advantage of being operable under an air atmosphere and in non-anhydrous solvents, including water. rsc.org

| Substrate (N-alkenyl-N-benzyl-trichloroacetamide) | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| N-allyl-N-benzyl-trichloroacetamide | CuCl:bpy | Dichloromethane (B109758) | Reflux | 3,3-dichloro-1-benzyl-5-(chloromethyl)pyrrolidin-2-one | High | scispace.com |

| N-allyl-N-benzyl-trichloroacetamide | RuCl₂(PPh₃)₃ | Toluene | 140 °C, MW | 1-benzyl-3,3-dichloro-5-(chloromethyl)pyrrolidin-2-one | 91 | nih.gov |

| N-allyl-N-benzyl-trichloroacetamide | fac-Ir(ppy)₃, Blue LED | Acetonitrile (B52724) | Room Temp, Air | 1-benzyl-5-methyl-pyrrolidin-2-one | 85 | rsc.org |

| N-(2-methylallyl)-N-benzyl-trichloroacetamide | CuCl:bpy | Dichloromethane | -15 °C | trans-1-benzyl-5-(chloromethyl)-3,3-dichloro-5-methylpyrrolidin-2-one | High (95:5 dr) | scispace.com |

β- and δ-Lactams:

The synthesis of β- and δ-lactams from trichloroacetamide precursors is also achievable, although the ring size selectivity can be influenced by reaction conditions and substrate structure. scispace.com For example, the cyclization of trichloroenamides can yield either β- or γ-lactams depending on whether a 4-exo or 5-endo cyclization occurs, with solvent choice playing a significant role in selectivity. scispace.com

Microwave-assisted atom transfer radical cyclization (ATRC) catalyzed by RuCl₂(PPh₃)₃ has been successfully employed for the synthesis of both γ- and δ-lactams from N-alkenyl-tethered trichloroacetamides. nih.gov The formation of δ-lactams proceeds via a 6-exo cyclization. For instance, N-benzyl-N-(but-3-en-1-yl)-2,2,2-trichloroacetamide can be cyclized to the corresponding δ-lactam under these conditions. nih.gov

| Substrate (N-alkenyl-N-benzyl-trichloroacetamide) | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| N-benzyl-N-(cinnamyl)-trichloroacetamide | RuCl₂(PPh₃)₃ | Toluene | 140 °C, MW | 1-benzyl-3,3-dichloro-6-phenylpiperidin-2-one | 85 | nih.gov |

| N-(but-3-en-1-yl)-N-benzyl-trichloroacetamide | RuCl₂(PPh₃)₃ | Toluene | 140 °C, MW | 1-benzyl-3,3-dichloropiperidin-2-one | Good | nih.gov |

Formation of Spirocyclic Systems

The intramolecular radical cyclization of appropriately substituted N-benzyl-2,2,2-trichloroacetamides can lead to the formation of spirocyclic lactams. researchgate.net This transformation is particularly useful for constructing complex molecular architectures containing a spiro-fused ring system. The reaction can proceed via an ipso-radical cyclization mechanism. researchgate.net

One notable application involves the cyclization of N-benzyl trichloroacetamides tethered to an aromatic ring. For example, subjecting N-(3,5-dimethoxybenzyl)-N-allyl-2,2,2-trichloroacetamide to radical-generating conditions can lead to the formation of a spirocyclic dienone. Similarly, the use of Grubbs' ruthenium catalysts has enabled the atom transfer radical cyclization of trichloroacetamides onto electron-rich aromatic acceptors like anisole, providing access to highly functionalized 2-azaspiro[4.5]decanes. nih.govacs.org This protocol highlights a powerful method for creating spirocyclic frameworks containing a lactam moiety. nih.govacs.org

Another approach involves the cyclization onto indole (B1671886) systems. The intramolecular 5-exo radical cyclization of an N-benzyl trichloroacetamide tethered to an indole ring has been utilized to synthesize spiroindoles. scispace.com

| Substrate | Catalyst/Reagent | Conditions | Product Type | Yield (%) | Reference(s) |

| N-benzyl trichloroacetamides with tethered aromatic rings | Nickel powder/acetic acid | - | Spirolactams | Moderate | researchgate.net |

| Trichloroacetamide tethered to anisole | Grubbs' catalyst (Ru-based) | - | 2-Azaspiro[4.5]decanes | Good | nih.govacs.org |

| Indole-tethered trichloroacetamide | CuCl:TMEDA | CH₂Cl₂, reflux | Spiroindole | Moderate | scispace.com |

Intramolecular Cyclizations to Azabicyclic Structures

This compound derivatives are key precursors for the synthesis of azabicyclic structures, such as the 2-azabicyclo[3.3.1]nonane (morphan) framework. semanticscholar.org This bicyclic system is a core component of various biologically active alkaloids. semanticscholar.org The key step in forming this structure is often a 6-exo-trig radical cyclization of an N-cyclohexenyl-N-benzyl-trichloroacetamide derivative. semanticscholar.org

For instance, the treatment of 4-(N-benzyltrichloroacetamido)cyclohexene with a radical initiator can induce cyclization to form the corresponding 2-azabicyclo[3.3.1]nonan-3-one derivative. semanticscholar.org This reaction has been shown to proceed with a concomitant reduction of the additional chloro atoms when using reducing agents like tributyltin hydride. semanticscholar.org Ruthenium-catalyzed ATRC has also been employed to construct morphan compounds and other complex azatricyclic cores, demonstrating the versatility of trichloroacetamides in building intricate polycyclic systems. nih.govacs.orgresearchgate.net These reactions can be highly diastereoselective, leading to specific stereoisomers of the bicyclic products. nih.govresearchgate.net

| Substrate | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference(s) |

| 4-(N-benzyltrichloroacetamido)cyclohexene | Bu₃SnH, AIBN | Toluene, reflux | 1-benzyl-2-azabicyclo[3.3.1]nonan-3-one | 66 | semanticscholar.org |

| N-cyclohexenyl trichloroacetamide derivative | Grubbs' catalyst (Ru-based) | - | Morphan compound | Good | nih.govacs.org |

| N-benzyl-N-(cyclohex-2-en-1-yl)trichloroacetamide | RuCl₂(PPh₃)₃ | Toluene, 140 °C, MW | 1-benzyl-3,3-dichloro-2-azabicyclo[3.3.1]nonan-3-one | 82 | nih.govresearchgate.net |

Applications of N Benzyl 2,2,2 Trichloroacetamide in Complex Molecule Synthesis

Utilization as a Building Block in Multi-Component Reactions

While N-benzyl-2,2,2-trichloroacetamide is a versatile building block, its documented applications are predominantly in two-component reactions where it serves as an electrophilic partner. It is widely employed for the benzylation of alcohols and the alkylation of electron-rich aromatic systems. nih.govd-nb.info Current research literature does not extensively feature this compound as a key component in one-pot, multi-component reactions involving three or more starting materials. Its primary role remains as a powerful reagent for introducing benzyl (B1604629) groups in a controlled, stepwise manner.

Role in the Synthesis of Natural Products and Their Analogs

The strategic use of trichloroacetimidates, including this compound, is crucial in the total synthesis of various natural products, particularly complex alkaloids.

The pyrroloindoline ring system is a core feature of many alkaloids and cyclic peptides. syr.edu A synthetic strategy utilizing trichloroacetimidates as electrophiles provides a flexible and direct route to highly functionalized pyrroloindoline cores from tryptamine (B22526) derivatives. syr.edunih.gov This method involves a Lewis acid-catalyzed alkylation and subsequent cyclization. nih.gov Research has demonstrated that various benzylic trichloroacetimidates can effectively participate in these transformations. nih.gov This methodology is under active investigation for its application toward the synthesis of complex pyrroloindoline natural products such as Kapakahine C. syr.edu

A study on the formation of pyrroloindolines via this method showed that benzyl trichloroacetimidates with electron-withdrawing groups tend to provide better yields, as they are less prone to causing polyalkylation compared to electron-rich analogues like 4-methoxybenzyl trichloroacetimidate (B1259523). nih.gov

Table 1: Synthesis of Pyrroloindolines using Benzylic Trichloroacetimidates

| Imidate Electrophile | Yield (%) |

|---|---|

| Benzyl trichloroacetimidate | 38 |

| 4-Fluorobenzyl trichloroacetimidate | 51 |

| 4-Chlorobenzyl trichloroacetimidate | 53 |

| 4-Bromobenzyl trichloroacetimidate | 55 |

| 4-(Trifluoromethyl)benzyl trichloroacetimidate | 71 |

| 4-Methoxybenzyl trichloroacetimidate | Complex Mixture |

Data sourced from a study on the alkylation of tryptamines. nih.gov

The utility of trichloroacetimidates extends to the synthesis of a diverse range of alkaloid frameworks. The 3,3-disubstituted indolenine motif, readily prepared using trichloroacetimidate chemistry, is a common substructure in numerous complex alkaloids, including strictamine, tubifoline, aspidophylline A, and perophoramidine. nih.gov Furthermore, the methodology has been successfully applied to a formal synthesis of the alkaloid psychotriasine and the core tetracyclic ring system of the communesin natural products. syr.edu Allyl trichloroacetimidate, a related reagent, has been used in the synthesis of the fused-ring alkaloid securinine. sigmaaldrich.com

Employment in the Synthesis of Medicinally Relevant Scaffolds

The predictable and efficient reactivity of this compound makes it a valuable tool in medicinal chemistry for accessing privileged scaffolds that form the basis of many therapeutic agents.

3,3'-Disubstituted indolenines are important synthetic intermediates and are present in many medicinally relevant small molecules. nih.gov A method utilizing Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates provides an effective route to these structures. nih.gov This approach avoids the use of strong bases or transition metal catalysts often required by other methods. nih.gov In these reactions, a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) promotes the dialkylation of the indole (B1671886) at the C3 position. nih.gov

The reaction is sensitive to the electronic nature of the imidate. For instance, the highly reactive 4-methoxybenzyl trichloroacetimidate led to a complex mixture of polyalkylated products, whereas benzyl trichloroacetimidate provided the desired dialkylated product in a moderate yield of 30% (increasing to 38% at reflux). nih.gov

N-alkyl pyrazoles are significant heterocyclic compounds in medicinal chemistry, forming the core of many structures with diverse biological activities. A method using trichloroacetimidate electrophiles, including benzylic variants, and a Brønsted acid catalyst allows for the efficient N-alkylation of pyrazoles. This provides an alternative to methods requiring strong bases or high temperatures.

Similarly, N-alkyl isatins are versatile scaffolds used in the synthesis of pharmaceutical lead structures and natural products. The N-alkylation of isatins can be achieved using trichloroacetimidate electrophiles in the presence of a Lewis acid catalyst. This reaction provides good access to N-alkyl isatins, with secondary trichloroacetimidates that form stabilized carbocations giving excellent yields.

Synthesis of Small Molecule Inhibitors (e.g., Src Homology 2 Domain-Containing Inositol Phosphatase (SHIP) Inhibitors)

Extensive searches of chemical databases and scientific publications did not yield any instances where this compound is utilized as a reagent or intermediate in the synthesis of SHIP inhibitors. While the development of SHIP1 and SHIP2 inhibitors is an active area of research, with various synthetic strategies being explored for creating tryptamine-based and other heterocyclic inhibitors, the involvement of this compound is not described in the accessible literature.

Derivatization Applications in Analytical Chemistry Contexts (e.g., Phosphonic Acids)

In the field of analytical chemistry, particularly for the analysis of phosphonic acids which are hydrolysis products of nerve agents, derivatization is a critical step to enhance volatility and improve chromatographic separation and detection by methods such as Gas Chromatography-Mass Spectrometry (GC-MS). However, the literature consistently points to the use of the isomeric compound, benzyl 2,2,2-trichloroacetimidate , for this purpose, not this compound.

Research has demonstrated that benzyl 2,2,2-trichloroacetimidate serves as an effective benzylation agent for phosphonic acids under neutral or mildly acidic conditions. This reaction converts the polar phosphonic acids into their more volatile benzyl esters, facilitating their analysis. Studies have optimized various parameters for this derivatization, including reaction time, temperature, and solvent, to ensure efficient conversion for subsequent GC-MS analysis. For instance, optimized conditions have been reported as heating the phosphonic acid with an excess of benzyl 2,2,2-trichloroacetimidate at 60°C in acetonitrile (B52724) for 4 hours. nih.gov This methodology has been successfully applied to the detection of phosphonic acid markers in complex matrices like soil and fatty acid-rich liquids. nih.govnih.gov

It is crucial to distinguish between this compound and benzyl 2,2,2-trichloroacetimidate, as they are structural isomers with different reactivity. The available scientific literature does not support the use of this compound for the derivatization of phosphonic acids in analytical contexts.

Advanced Spectroscopic and Structural Characterization of N Benzyl 2,2,2 Trichloroacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of N-benzyl-2,2,2-trichloroacetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the amide N-H proton.

The aromatic protons of the phenyl ring typically appear as a multiplet in the region of δ 7.2-7.4 ppm. The two benzylic protons (CH₂) adjacent to the nitrogen atom are expected to produce a doublet at approximately δ 4.5 ppm, with the splitting caused by coupling to the amide proton. The amide proton itself would likely appear as a broad singlet or a triplet (due to coupling with the benzylic protons) at around δ 6.7 ppm, with its chemical shift being sensitive to solvent and concentration.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | - |

| Benzylic (CH₂) | ~4.5 | Doublet | ~5.7 |

| Amide (NH) | ~6.7 | Broad Singlet/Triplet | ~5.7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would display signals for each unique carbon atom.

The carbon of the trichloromethyl group (CCl₃) is expected to resonate at a significantly downfield position, typically around δ 90-95 ppm, due to the strong deshielding effect of the three chlorine atoms. The carbonyl carbon (C=O) of the amide group would appear even further downfield, generally in the range of δ 160-165 ppm. The benzylic carbon (CH₂) is anticipated to have a chemical shift around δ 44 ppm. The aromatic carbons of the phenyl ring would produce a series of signals between δ 127 and δ 137 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| CCl₃ | ~90-95 |

| C=O | ~160-165 |

| Benzylic CH₂ | ~44 |

| Aromatic C (quaternary) | ~137 |

| Aromatic CH | ~127-129 |

Note: These are approximate values and can be influenced by the solvent and other experimental parameters.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and trichloromethyl groups. nih.govnih.gov

A strong absorption band is expected in the region of 1680-1720 cm⁻¹ due to the C=O stretching vibration of the amide carbonyl group. Another significant band, corresponding to the N-H stretching vibration of the secondary amide, should appear around 3300 cm⁻¹. The C-N stretching vibration of the amide group typically occurs in the range of 1210-1335 cm⁻¹. The presence of the C-Cl bonds in the trichloromethyl group would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3300 |

| Amide C=O | Stretch | ~1680-1720 |

| Amide C-N | Stretch | ~1210-1335 |

| C-Cl | Stretch | ~600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular formula of this compound is C₉H₈Cl₃NO, resulting in a calculated molecular weight of approximately 252.5 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. Due to the presence of three chlorine atoms, this peak would be accompanied by characteristic isotope peaks ([M+2]⁺, [M+4]⁺, etc.) in a predictable ratio, confirming the number of chlorine atoms. Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the benzyl or trichloroacetyl groups. Key fragment ions might include the benzyl cation (C₇H₇⁺) at m/z 91 and the tropylium (B1234903) ion, also at m/z 91, which is a common and stable fragment in the mass spectra of benzyl-containing compounds. rsc.org

| Ion | m/z | Identity |

| [M]⁺ | ~251, 253, 255 | Molecular Ion |

| [M-CCl₃]⁺ | ~134 | |

| [C₇H₇]⁺ | 91 | Benzyl cation/Tropylium ion |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and assessment of the purity of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for these purposes. nih.govrsc.org

For preparative purposes, column chromatography using silica (B1680970) gel as the stationary phase is a standard method for isolating the compound from a reaction mixture. rsc.org A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would be used to achieve separation based on the polarity of the components. The purity of the isolated compound can then be verified by analytical techniques like thin-layer chromatography (TLC), HPLC, or GC, where a single sharp peak would indicate a high degree of purity.

X-ray Crystallography for Solid-State Structure Determination

Theoretical and Computational Investigations of N Benzyl 2,2,2 Trichloroacetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. For N-benzyl-2,2,2-trichloroacetamide, these calculations provide insight into its molecular geometry, charge distribution, and orbital energies. While specific, in-depth published studies on this compound are scarce, initial properties have been computed and are available through databases like PubChem. nih.gov

These calculations, typically employing methods like Density Functional Theory (DFT), can elucidate the conformational landscape of the molecule. For instance, studies on similar amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have used DFT to predict multiple stable conformations arising from rotational equilibria. scielo.brresearchgate.net Such studies reveal the presence of cis (E) and trans (Z) rotamers due to the hindered rotation around the amide C-N bond, a feature that would also be central to the conformational analysis of this compound. scielo.brresearchgate.net

The electronic structure is further described by computed descriptors that quantify its physicochemical properties. These parameters are crucial for predicting the molecule's behavior in various chemical environments.

Table 1: Computed Electronic and Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈Cl₃NO | PubChem nih.gov |

| Molecular Weight | 252.5 g/mol | PubChem nih.gov |

| Exact Mass | 250.967147 Da | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

These values suggest a molecule with moderate lipophilicity (XLogP3 of 2.8) and a defined capacity for hydrogen bonding, which are key determinants of its interaction with other molecules and solvents.

Molecular Dynamics Simulations of Reactivity Profiles

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their reactivity. MD simulations can model the interactions of this compound with other molecules, including solvents or potential reactants, and can be particularly useful in the context of enzyme-catalyzed reactions.

A relevant example of this methodology is the computational study of the hydrolysis of N-Benzyl-2-chloroacetamide, a structurally similar compound, catalyzed by the enzyme Candida antarctica lipase (B570770) B (CaLB). researchgate.net In that research, MD simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods were used to investigate the physical and chemical factors that stabilize the reaction's transition state within the enzyme's active site. researchgate.net The study utilized Molecular Interaction Fields (MIFs) to map the electrostatic and geometrical features of the active site, creating a quantitative structure-activity relationship (QSAR) model that correlates the enzyme's structure with its catalytic efficiency. researchgate.net

A similar approach applied to this compound could predict its reactivity profile for hydrolysis or other reactions. Such simulations would model the conformational changes, energy barriers, and solvent effects that govern the reaction pathway, providing a detailed, atomistic view of the chemical transformation.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. rsc.org For this compound, computational studies could map out the energy landscape of its potential reactions, such as hydrolysis, aminolysis, or reactions involving its trichloromethyl group.

The reactivity of related compounds offers clues. For instance, the isomer benzyl (B1604629) 2,2,2-trichloroacetimidate is employed as a derivatizing agent for phosphonic acids under neutral or slightly acidic conditions. nih.gov The reaction involves the attack of a hydroxyl group on the imidate, followed by the elimination of trichloroacetamide (B1219227). Computational modeling of this type of reaction for this compound would involve locating the transition state structures for the key bond-forming and bond-breaking steps.

Methodologies such as DFT are commonly used to calculate the activation energies and reaction energies, providing a quantitative assessment of the reaction's feasibility. For example, in the study of N-Benzyl-2-chloroacetamide hydrolysis, computational methods aimed to derive an empirical equation that links the enzyme's structural properties to its catalytic ability to stabilize the hydrolytic transition state. researchgate.net This highlights the trend of modeling increasingly complex systems and appreciating the role of non-covalent interactions in reaction mechanisms. researchgate.netrsc.org

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing compounds. For this compound, these predictions can complement experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using frequency analysis at the DFT level. These calculations predict the vibrational frequencies and intensities of the molecule's functional groups. For the related isomer, benzyl 2,2,2-trichloroacetimidate, gas-phase IR spectrum data is available from the National Institute of Standards and Technology (NIST), which could serve as a reference for validating calculated spectra. nist.gov Key predicted bands for this compound would include the N-H stretch, the amide C=O stretch, and vibrations associated with the C-Cl bonds and the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemical calculations. A combined experimental and theoretical study on N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated the effectiveness of this approach. scielo.brresearchgate.net In that work, DFT calculations, incorporating a polarizable continuum model (PCM) to simulate the solvent, were used to calculate the chemical shifts for different stable conformers. scielo.brresearchgate.net The calculated values for the most abundant rotamers showed strong agreement with the experimental NMR spectra, confirming the presence of a cis-trans rotational equilibrium in solution. scielo.brresearchgate.net A similar computational strategy for this compound would be expected to yield accurate predictions of its NMR spectrum, aiding in its structural elucidation.

Mass Spectrometry (MS): While not a direct prediction from quantum calculations in the same vein as IR or NMR, the exact mass of this compound (250.967147 Da) is a computed property that is fundamental for high-resolution mass spectrometry analysis. nih.gov

Exploration of Biological Activities and Molecular Interaction Mechanisms of N Benzyl 2,2,2 Trichloroacetamide

Investigation of Anticancer Mechanisms

While direct and extensive studies on the anticancer mechanisms of N-benzyl-2,2,2-trichloroacetamide are limited, research on structurally related compounds provides significant insights into its potential modes of action. The biological activity of haloacetamides is often linked to the nature of their halogen substituents and their ability to interact with cellular macromolecules.

The potential for this compound to function as an anticancer agent can be inferred from its structural components and the activities of related molecules. The trifluoro-analogue, N-benzyl-2,2,2-trifluoroacetamide, has demonstrated cytotoxic activity against the A549 lung adenocarcinoma cancer cell line, showing 75.3% activity at a concentration of 200 µg/mL and an IC₅₀ value of 100 µg/mL. researchgate.net This cytotoxicity implies an interference with crucial cellular processes, such as the synthesis of DNA and RNA, which are essential for the proliferation of cancer cells.

Furthermore, derivatives synthesized from N-benzyltrichloroacetamides, such as certain 3,3-dichloro-β-lactams, have exhibited cytotoxic activity against squamous cell carcinoma (A431 cell line), suggesting that the trichloroacetamide (B1219227) scaffold can be a precursor to compounds with anticancer properties. mdpi.com The mechanism for such compounds often involves inducing DNA damage and subsequent apoptosis. mdpi.com

The molecular basis for the bioactivity of haloacetamides often involves their role as alkylating agents. The carbon atom attached to the halogens can become electrophilic, allowing it to react with nucleophilic sites on biological macromolecules like DNA and proteins. However, the reactivity and toxicity of haloacetamides are highly dependent on the specific halogens. The general trend for leaving group ability and, consequently, genotoxicity is I > Br >> Cl. acs.org This suggests that the trichloromethyl group in this compound is less reactive compared to its brominated or iodinated counterparts, potentially resulting in lower genotoxicity. acs.org

Despite the lower reactivity of the chlorine atoms, the trichloromethyl group is a strong electron-withdrawing group, which increases the electrophilicity of the amide's carbonyl carbon. This could facilitate interactions with nucleophilic residues in enzymes that are critical for DNA and RNA synthesis, leading to their inhibition.

Suppression of Mitogenic Activity

Direct research specifically detailing the suppression of mitogenic activity by this compound is not extensively documented. However, the observed cytotoxicity of its analogue, N-benzyl-2,2,2-trifluoroacetamide, against cancer cells provides indirect evidence of anti-mitogenic potential. researchgate.net Cytotoxicity, by definition, involves the inhibition of cell growth and proliferation, which is a direct consequence of disrupting the cell cycle and mitogenic pathways. Compounds that induce apoptosis or inhibit DNA synthesis effectively halt cell division. Therefore, the cytotoxic properties reported for related structures suggest that this compound could likewise interfere with signaling pathways that promote cell division.

Role as an Intermediate in Antimicrobial Agent Synthesis

This compound serves as a valuable intermediate in the synthesis of various biologically active compounds, particularly antimicrobial agents. The chemical structure of N-substituted chloroacetamides makes them versatile precursors for a range of heterocyclic compounds. nih.govresearchgate.net The reactivity of the amide functional group allows for various chemical transformations.

For instance, N-benzyltrichloroacetamides can be used to synthesize β-lactams, a core structural motif in many widely used antibiotics. mdpi.com Ruthenium-catalyzed benzylic C-H activation of benzyl-tethered trichloroacetamides can yield 3,3-dichloro-β-lactams, which have been evaluated for their own biological activities. mdpi.com Additionally, the N-benzylamide scaffold is a common feature in many compounds designed for antimicrobial activity. researchgate.netnih.gov The synthesis of N-substituted chloroacetamides is often a key step in creating analogues with improved selectivity and lipophilicity for better antimicrobial efficacy. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies on this compound and its derivatives help to elucidate the chemical features essential for their biological effects.

Effect of Halogen Substitution : The nature of the halogen atoms on the acetyl group is a critical determinant of bioactivity. In haloacetamides, cytotoxicity and genotoxicity generally decrease as the halogen changes from iodine to bromine to chlorine. acs.org This indicates that this compound may be less toxic than its bromo- or iodo-analogues. However, its fluorinated counterpart, N-benzyl-2,2,2-trifluoroacetamide, exhibits significant antimicrobial and cytotoxic effects, highlighting that the specific halogen and its electronic properties play a nuanced role. researchgate.netresearchgate.net

Role of the N-Benzyl Group : The N-benzyl substituent is crucial for the biological profile of these molecules. In many classes of compounds, the addition of an N-benzyl group has been shown to dramatically enhance binding affinity and functional activity at biological targets. nih.gov SAR studies on N-benzyl phenethylamines, for example, have shown that substitutions on the benzyl (B1604629) ring can fine-tune selectivity and potency for serotonin (B10506) receptors. nih.gov Similarly, for a series of HDAC6 inhibitors, the N-benzyl capping group was found to be critical for subtype selectivity. nih.gov This suggests that modifications to the phenyl ring of this compound could be a promising strategy for developing derivatives with enhanced and more specific bioactivities.

The table below summarizes the antimicrobial activity of the related compound N-benzyl-2,2,2-trifluoroacetamide against various fungal pathogens.

| Fungus | Minimum Inhibitory Concentration (µg/mL) |

| Aspergillus flavus | 15.62 |

| Botrytis cinerea | 31.25 |

| Trichophyton mentagrophytes | 62.5 |

| Scopulariopsis sp. | 62.5 |

| Candida albicans | 62.5 |

| Malassezia pachydermatis | 62.5 |

| Data sourced from studies on N-benzyl-2,2,2-trifluoroacetamide, a structural analogue. researchgate.net |

Research as a Tool for Biochemical Conjugate Studies (e.g., on Disaccharides)

While this compound itself is not typically used as a direct conjugating agent, its isomer, benzyl 2,2,2-trichloroacetimidate , is a widely employed and highly valuable reagent in synthetic organic chemistry, particularly in glycobiology for the synthesis of biochemical conjugates. d-nb.infobldpharm.com

This reagent is used for the O-benzylation of hydroxyl groups under mild acidic conditions. d-nb.info This reaction is fundamental in carbohydrate chemistry for protecting the hydroxyl groups of monosaccharides and disaccharides during multi-step syntheses of complex glycans and glycoconjugates. nih.govmedchemexpress.com The reaction involves the activation of the trichloroacetimidate (B1259523) by a catalytic amount of acid, followed by nucleophilic attack from the alcohol's hydroxyl group. A key feature of this reaction is the formation of trichloroacetamide as a stable, easily separable byproduct. d-nb.info Recent isotopic labeling studies have shown that the formation of anomeric trichloroacetamides during glycosylation reactions occurs through an intermolecular aglycon transfer mechanism rather than a simple intramolecular rearrangement. acs.org

The utility of benzyl 2,2,2-trichloroacetimidate showcases the importance of the benzyl and trichloroacetyl components in facilitating key synthetic transformations for biochemical and medicinal chemistry research.

Future Research Directions and Emerging Trends in N Benzyl 2,2,2 Trichloroacetamide Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research will be the development of novel and sustainable synthetic routes to N-benzyl-2,2,2-trichloroacetamide and its derivatives. Traditional methods, while effective, often rely on harsh reagents and produce significant waste. The principles of green chemistry are increasingly guiding the design of new synthetic pathways.

Key areas of development include:

Biocatalysis: The use of enzymes or whole-cell microorganisms offers a promising sustainable alternative to conventional chemical catalysis. scielo.br This approach can lead to shorter synthetic routes and milder reaction conditions, reducing the environmental impact. scielo.br

Photocatalysis: Light-mediated reactions are gaining traction as a green synthetic tool. A novel synergistic photocatalytic system has been described for the synthesis of benzyl (B1604629) thioesters, a related class of compounds, from elemental sulfur, benzyl chlorides, and aldehydes. rsc.org This highlights the potential for developing similar light-driven, atom-economical methods for this compound synthesis.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. Developing flow-based syntheses of this compound could lead to improved process control and higher yields.

| Synthetic Strategy | Key Advantages | Relevant Research Area |

| Biocatalysis | Shorter routes, milder conditions, renewable resources | Sustainable synthesis of pharmaceuticals scielo.br |

| Photocatalysis | Use of light as a reagent, atom economy | Green synthesis of benzyl thioesters rsc.org |

| Flow Chemistry | Improved safety, scalability, and process control | Process intensification in chemical synthesis |

Exploration of Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Future research will undoubtedly focus on the asymmetric synthesis of chiral derivatives of this compound.

Emerging trends in this area include:

Organocatalysis: Chiral secondary amines have been successfully employed as organocatalysts in the asymmetric Friedel-Crafts alkylation of α,β-unsaturated aldehydes, demonstrating a powerful strategy for creating benzylic chiral centers. mdpi.com This approach could be adapted for the enantioselective synthesis of this compound analogs.

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from (S)-N-benzylproline, has proven effective in the asymmetric synthesis of non-canonical amino acids. researchgate.net This methodology could be explored for the diastereoselective synthesis of this compound derivatives.

Metal-Templated Synthesis: Chiral Ni(II) complexes have emerged as powerful tools for the synthesis of enantiopure amino acids. researchgate.net Investigating the potential of such metal complexes to control stereochemistry in reactions involving this compound is a promising avenue for future research.

Catalytic Applications and Green Chemistry Principles

The development of catalytic applications of this compound and its analogs, guided by the principles of green chemistry, is a significant future direction.

Key research areas include:

Tandem Reactions: Designing orthogonal tandem catalytic sequences can lead to more efficient and atom-economical syntheses. For instance, the oxidation of benzyl-type alcohols to aldehydes followed by reductive amination has been achieved using heterogeneous catalysts. unive.it Exploring the use of this compound in similar multi-step, one-pot transformations is a promising area.

Renewable Feedstocks: The utilization of biomass-derived substrates is a cornerstone of green chemistry. unive.it Future research should aim to incorporate renewable starting materials in the synthesis and transformations of this compound.

Catalyst Development: The design of novel, highly efficient, and recyclable catalysts is crucial. This includes the development of catalysts based on earth-abundant metals and supported catalysts for ease of separation and reuse.

Expanding the Scope of Reactivity and Synthetic Transformations

While this compound is known for its role in benzylation reactions, future research will aim to expand its synthetic utility. d-nb.info

Potential areas of exploration include:

Cross-Coupling Reactions: Investigating the participation of this compound in various cross-coupling reactions could lead to the synthesis of novel and complex molecular architectures.

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Developing methods for the C-H activation of the benzyl group or other positions in the this compound molecule would open up new avenues for derivatization.

Multicomponent Reactions: The design of new multicomponent reactions involving this compound would allow for the rapid and efficient construction of diverse molecular scaffolds.

Deeper Elucidation of Biological Mechanisms and Target Identification

Although some biological activities of related compounds have been reported, a thorough investigation into the biological mechanisms of action and specific molecular targets of this compound is still needed. researchgate.net

Future research in this area should focus on:

Target Identification and Validation: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of this compound.

Mechanism of Action Studies: Utilizing a combination of in vitro and in vivo models to elucidate the downstream signaling pathways and cellular processes affected by the compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds.

| Research Area | Key Objectives | Methodologies |

| Target Identification | Identify specific protein binding partners | Chemical proteomics, affinity chromatography |

| Mechanism of Action | Elucidate downstream cellular effects | In vitro and in vivo assays, pathway analysis |

| SAR Studies | Correlate chemical structure with biological activity | Synthesis of analogs, biological screening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.